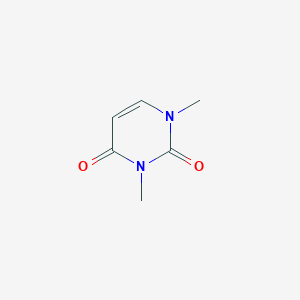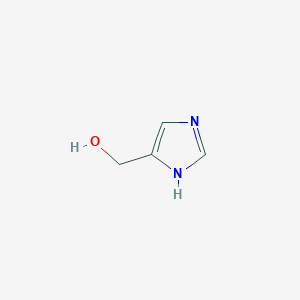
N-(2,6-diethylphenyl)-2-ethoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-diethylphenyl)-2-ethoxyacetamide, also known as DEPEA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DEPEA belongs to the class of acetamide derivatives and is known for its ability to modulate various biological processes.
Applications De Recherche Scientifique
N-(2,6-diethylphenyl)-2-ethoxyacetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, N-(2,6-diethylphenyl)-2-ethoxyacetamide has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-(2,6-diethylphenyl)-2-ethoxyacetamide is not fully understood. However, it is believed to modulate various biological processes by interacting with specific receptors in the body. N-(2,6-diethylphenyl)-2-ethoxyacetamide has been found to bind to the GABA-A receptor, which is involved in the regulation of neuronal activity. This interaction leads to the modulation of neurotransmitter release, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-2-ethoxyacetamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess anti-inflammatory properties, which may be attributed to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, N-(2,6-diethylphenyl)-2-ethoxyacetamide has been found to exhibit analgesic effects, which may be due to its interaction with the GABA-A receptor. N-(2,6-diethylphenyl)-2-ethoxyacetamide has also been shown to exhibit anticonvulsant properties, which may be attributed to its ability to modulate neuronal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,6-diethylphenyl)-2-ethoxyacetamide is its ability to modulate various biological processes, making it a useful tool for studying the mechanisms underlying various physiological and pathological conditions. Additionally, N-(2,6-diethylphenyl)-2-ethoxyacetamide has been found to exhibit low toxicity, making it a safe compound to work with in the laboratory. However, one of the limitations of N-(2,6-diethylphenyl)-2-ethoxyacetamide is its limited solubility in water, which may make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2,6-diethylphenyl)-2-ethoxyacetamide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(2,6-diethylphenyl)-2-ethoxyacetamide and its interaction with specific receptors in the body. Another area of interest is the development of new synthetic methods for the production of N-(2,6-diethylphenyl)-2-ethoxyacetamide and its derivatives, which may lead to the discovery of new compounds with novel biological activities.
Conclusion:
In conclusion, N-(2,6-diethylphenyl)-2-ethoxyacetamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties, and has been investigated for its potential as a therapeutic agent for the treatment of various neurological disorders. While there are limitations to working with N-(2,6-diethylphenyl)-2-ethoxyacetamide in the laboratory, its potential applications make it a promising compound for future research.
Méthodes De Synthèse
The synthesis of N-(2,6-diethylphenyl)-2-ethoxyacetamide is a multi-step process that involves the reaction of 2,6-diethylphenol with ethyl chloroacetate in the presence of a base catalyst to form 2,6-diethylphenyl-2-chloroacetate. This intermediate is then treated with sodium ethoxide to obtain N-(2,6-diethylphenyl)-2-ethoxyacetamide in high yield.
Propriétés
Numéro CAS |
62593-49-1 |
|---|---|
Nom du produit |
N-(2,6-diethylphenyl)-2-ethoxyacetamide |
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
N-(2,6-diethylphenyl)-2-ethoxyacetamide |
InChI |
InChI=1S/C14H21NO2/c1-4-11-8-7-9-12(5-2)14(11)15-13(16)10-17-6-3/h7-9H,4-6,10H2,1-3H3,(H,15,16) |
Clé InChI |
OSWLOGSHTXTPPC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)COCC |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC(=O)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[2-(4-Nitrophenoxy)ethyl]-1,2,4-triazole](/img/structure/B184097.png)


![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)

![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
